molecular formula C13H14N2 B8702548 1-Phenyl-2-(pyridin-4-yl)ethanamine

1-Phenyl-2-(pyridin-4-yl)ethanamine

Cat. No. B8702548
M. Wt: 198.26 g/mol
InChI Key: NGMVNSGOEZINAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(pyridin-4-yl)ethanamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-(pyridin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-(pyridin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Phenyl-2-(pyridin-4-yl)ethanamine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-4-ylethanamine

InChI

InChI=1S/C13H14N2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10,14H2

InChI Key

NGMVNSGOEZINAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2) (1.98 g, 10.0 mmol), ammonium acetate (23.2 g, 300 mmol), and sodium cyanoborohydride (4.63 g, 69.9 mmol) in IPA (100 mL) was heated at 80° C. overnight. The mixture was evaporated under reduced pressure to remove IPA. The residue was diluted with water, and basified with NaOH (2M) to pH>7. The aqueous layer was extracted with dichloromethane (3×). The pooled organic layer was removed under vacuum. The residue was purified by chromatography on silica gel (100% ethyl acetate, then 10% saturated ammonia methanol in dichloromethane) to give 1-phenyl-2-(pyridin-4-yl)ethanamine (3) as a clear oil (0.780 g, 3.94 mmol, 39% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Two
Quantity
4.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
10%

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